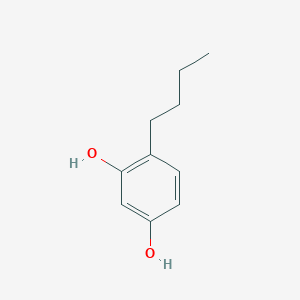

4-Butilresorcinol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El 4-butilresorcinol tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza ampliamente en el desarrollo de productos para aclarar la piel debido a sus potentes propiedades despigmentantes . En medicina, se utiliza en el tratamiento de trastornos de hiperpigmentación como el melasma . En la industria cosmética, es un ingrediente clave en formulaciones antienvejecimiento .

Mecanismo De Acción

El 4-butilresorcinol ejerce sus efectos inhibiendo la tirosinasa y la TRP-1, que son enzimas cruciales en la vía de síntesis de melanina. Al bloquear estas enzimas, el this compound reduce eficazmente la producción de melanina, lo que lleva a un tono de piel más claro . Los objetivos moleculares del this compound incluyen los sitios activos de la tirosinasa y la TRP-1, donde se une e inhibe su actividad .

Análisis Bioquímico

Biochemical Properties

4-Butylresorcinol is known for its role in inhibiting tyrosinase activity, which is essential for melanin synthesis. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition leads to reduced melanin production. 4-Butylresorcinol interacts directly with tyrosinase and tyrosinase-related protein-1 (TRP-1), inhibiting their activities and thus decreasing melanin synthesis . This compound does not affect the microphthalmia-associated transcription factor (MITF) or the extracellular signal-regulated kinase (ERK) and Akt signaling pathways .

Cellular Effects

4-Butylresorcinol has significant effects on various cell types, particularly melanocytes, which are responsible for melanin production. In melanocytes, 4-Butylresorcinol inhibits melanin synthesis in a concentration-dependent manner . This inhibition is achieved through the direct interaction with tyrosinase, leading to decreased melanin production. Additionally, 4-Butylresorcinol has been shown to reduce skin irritation and is considered safe for use in cosmetic formulations .

Molecular Mechanism

The molecular mechanism of 4-Butylresorcinol involves its direct inhibition of tyrosinase and TRP-1 activities. By binding to these enzymes, 4-Butylresorcinol prevents the oxidation of tyrosine to melanin, thereby reducing melanin synthesis . This compound does not induce ERK or Akt activation, nor does it affect MITF degradation or cAMP response element-binding protein (CREB) phosphorylation . The primary action of 4-Butylresorcinol is through its competitive inhibition of tyrosinase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Butylresorcinol have been observed over time. Studies have shown that 4-Butylresorcinol remains stable and effective over extended periods. In an 8-week clinical study, subjects applying 4-Butylresorcinol cream twice daily showed significant reductions in melanin levels and improved skin appearance . The compound’s stability and sustained efficacy make it a valuable agent for long-term use in treating hyperpigmentation.

Dosage Effects in Animal Models

The effects of 4-Butylresorcinol vary with different dosages in animal models. At lower concentrations, 4-Butylresorcinol effectively inhibits melanin synthesis without causing adverse effects. At higher doses, it may cause skin irritation or dermatitis . The optimal dosage for achieving desired effects without toxicity is crucial for its safe application in cosmetic products.

Metabolic Pathways

4-Butylresorcinol is involved in the melanogenesis pathway, where it inhibits the activity of tyrosinase and TRP-1. This inhibition leads to decreased melanin production. The compound does not affect other metabolic pathways significantly and is primarily focused on reducing melanin synthesis . Its interaction with tyrosinase is the key metabolic action that defines its efficacy as a skin-lightening agent.

Transport and Distribution

Within cells and tissues, 4-Butylresorcinol is transported and distributed effectively. It penetrates the skin and reaches melanocytes, where it exerts its inhibitory effects on tyrosinase. The compound’s distribution is facilitated by its solubility in various solvents, making it suitable for topical applications . Its ability to reach target cells and maintain its activity is essential for its effectiveness in treating hyperpigmentation.

Subcellular Localization

4-Butylresorcinol localizes primarily in the cytoplasm of melanocytes, where it interacts with tyrosinase and TRP-1. This subcellular localization is crucial for its inhibitory action on melanin synthesis. The compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its direct interaction with tyrosinase within the cytoplasm ensures its efficacy in reducing melanin production.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-butilresorcinol implica reacciones químicas que parten del resorcinol, un compuesto derivado de diversas fuentes naturales, como ciertas plantas y resinas. El resorcinol se somete a modificaciones químicas específicas, incluida la butilación, para producir this compound .

Métodos de producción industrial: Las metodologías sintéticas optimizadas y eficientes de la industria que adoptan la química verde, reduciendo el impacto ambiental, se utilizan comúnmente en la producción de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-butilresorcinol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Es particularmente conocido por su capacidad para inhibir la producción de melanina a través de la inhibición de la tirosinasa y la TRP-1 .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran el this compound incluyen catalizadores de hidrogenación como Ni/Al2O3 y anhídrido acético para la acilación .

Principales productos formados: Los principales productos formados a partir de estas reacciones son intermediarios que se procesan posteriormente para producir this compound, que luego se utiliza en diversas formulaciones cosméticas .

Comparación Con Compuestos Similares

Compuestos similares:

- Hidroquinona

- Ácido kójico

- Arbutina

- Ácido tranexámico

- Bakuchiol

Singularidad: El 4-butilresorcinol es único en su doble inhibición de la tirosinasa y la TRP-1, lo que lo hace más efectivo que otros agentes despigmentantes como la hidroquinona y el ácido kójico . Su capacidad para inhibir múltiples vías en la síntesis de melanina proporciona un efecto despigmentante más amplio y potente .

Actividad Biológica

4-Butylresorcinol (4-BR) is a phenolic compound recognized for its significant biological activity, particularly as a potent inhibitor of tyrosinase, the key enzyme involved in melanin production. This article explores the biological mechanisms, clinical efficacy, and safety of 4-butylresorcinol, highlighting relevant studies and findings.

4-Butylresorcinol exerts its biological effects primarily through the inhibition of tyrosinase activity. It functions as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion, which ultimately leads to reduced melanin synthesis.

Key Findings:

- Inhibition of Tyrosinase : In vitro studies demonstrated that 4-BR has an IC50 value of approximately 21 μmol/L for human tyrosinase, making it significantly more potent than other common inhibitors like hydroquinone and kojic acid .

- Proteolytic Degradation : Research indicates that 4-BR enhances the proteolytic degradation of tyrosinase, thereby reducing its protein levels without affecting mRNA levels. This suggests that 4-BR promotes the turnover of tyrosinase rather than simply inhibiting its activity .

- MAPK Pathway Activation : The compound activates the p38 MAPK pathway, which is implicated in various cellular responses including stress and inflammation. This activation leads to increased ubiquitination of tyrosinase, facilitating its degradation .

Clinical Efficacy

Numerous clinical studies have validated the efficacy of 4-butylresorcinol in treating hyperpigmentation disorders such as melasma and age spots.

Clinical Studies Overview:

- Melasma Treatment : A randomized controlled study involving a 0.1% cream formulation showed rapid efficacy with significant improvement in melasma after 8 weeks of treatment. The melanin index decreased significantly on the treated side compared to the vehicle control .

- Age Spots : In a clinical trial focusing on age spots, subjects treated with formulations containing 4-BR exhibited marked improvement compared to control spots treated with a vehicle, affirming its effectiveness in reducing hyperpigmentation over an 8-week period .

Safety Profile

The safety profile of 4-butylresorcinol has been assessed in various studies, indicating that it is generally well tolerated with minimal adverse effects.

Observations:

Propiedades

IUPAC Name |

4-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHZYWUPJWVTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172403 | |

| Record name | 4-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-61-8 | |

| Record name | Butylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Butylresorcinol exert its depigmenting effect?

A1: 4-Butylresorcinol is a potent tyrosinase inhibitor. [, ] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, 4-Butylresorcinol effectively reduces melanin production, leading to a depigmenting effect. [, ] Furthermore, it also inhibits tyrosinase-related protein-1 (TRP-1), another enzyme contributing to melanin synthesis. []

Q2: Are there any studies demonstrating the efficacy of 4-Butylresorcinol in reducing hyperpigmentation?

A3: Yes, a clinical study investigated a topical gel serum containing tranexamic acid, niacinamide, 4-Butylresorcinol, phytic acid, and a mixture of hydroxy acids. [] The study demonstrated significant reductions in hyperpigmentation parameters, including brown spot count, brown spot area, and melanin index, after regular application of the serum. [] These findings suggest the potential of 4-Butylresorcinol as an ingredient in topical formulations for hyperpigmentation management.

Q3: What is known about the safety profile of 4-Butylresorcinol?

A4: While generally considered safe for topical use, 4-Butylresorcinol can potentially cause allergic contact dermatitis in susceptible individuals. [] One case report documented allergic contact dermatitis in a patient using a night cream containing 4-Butylresorcinol. [] This highlights the importance of considering potential sensitivities and conducting thorough safety assessments during product development and usage.

Q4: Have there been any studies exploring the structure-activity relationship of 4-Butylresorcinol and its derivatives?

A5: Yes, research has investigated the impact of structural modifications on the tyrosinase inhibitory activity of 4-Butylresorcinol analogues. [] Studies revealed that unsymmetrical curcumin analogues containing 4-hydroxyl-substituted phenolic rings with C-2/C-4- or C-3/C-4-dihydroxyl-substituted diphenolic rings displayed enhanced inhibitory activity compared to 4-Butylresorcinol and kojic acid. [] This suggests that specific structural features significantly influence the potency of these compounds as tyrosinase inhibitors.

Q5: Has 4-Butylresorcinol been investigated for other potential therapeutic applications?

A6: Beyond its depigmenting properties, 4-Butylresorcinol has demonstrated potential in other areas. Research suggests that it exhibits anti-HMG-CoA reductase, antioxidant, and anti-urease activities. [] Additionally, in vitro studies have shown promising anti-leukemia properties against various leukemia cell lines. [] These findings warrant further investigation into the therapeutic potential of 4-Butylresorcinol for conditions beyond hyperpigmentation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.